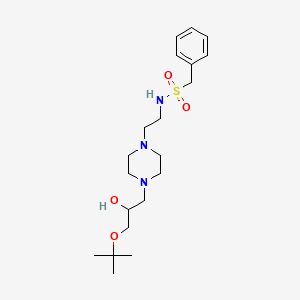

![molecular formula C23H29N7O B2427210 3-cyclohexyl-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one CAS No. 920262-10-8](/img/structure/B2427210.png)

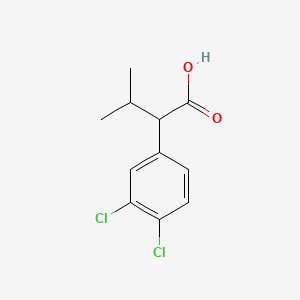

3-cyclohexyl-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a derivative of 1,2,4-triazole, a class of heterocyclic compounds. It has been found that some of these derivatives exhibit potent inhibitory activities against certain cancer cell lines .

Molecular Structure Analysis

The IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 . The 1H-NMR spectrum showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .Scientific Research Applications

Antibacterial Activity

Pyrazolines, including our compound of interest, have been investigated for their antibacterial properties. Reports suggest that they exhibit inhibitory effects against bacterial strains, making them potential candidates for novel antibiotics .

Antifungal Potential

In addition to antibacterial activity, pyrazolines have shown promise as antifungal agents. Researchers have explored their effectiveness against fungal pathogens, which could contribute to the development of antifungal medications .

Antiparasitic Applications

The compound’s derivatives may also possess antiparasitic properties. Investigating its impact on parasitic organisms could lead to novel therapeutic strategies for combating parasitic infections .

Anti-Inflammatory Effects

Pyrazolines have been associated with anti-inflammatory activity. Understanding their mechanisms of action and potential applications in managing inflammatory conditions is an ongoing area of research .

Antidepressant Potential

Some pyrazolines exhibit antidepressant effects. Researchers have explored their impact on neurotransmitter systems, aiming to develop new antidepressant drugs .

Anticonvulsant Properties

The compound’s derivatives may have anticonvulsant activity. Investigating their effects on neuronal excitability and seizure control could contribute to epilepsy management .

Antioxidant Capacity

Given the role of oxidative stress in various diseases, compounds with antioxidant properties are of interest. Pyrazolines, including our compound, have been studied for their ability to scavenge free radicals and protect cells from oxidative damage .

Potential Antitumor Activity

While more research is needed, pyrazolines have shown promise as potential antitumor agents. Their impact on cancer cell growth, apoptosis, and metastasis warrants further investigation .

Future Directions

Mechanism of Action

Target of Action

Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been reported to exhibit antimicrobial and antiviral activities . Therefore, it’s plausible that this compound may interact with similar targets involved in microbial and viral replication processes.

Mode of Action

The exact mode of action of this compound is currently unknown. Based on the activities of structurally similar compounds, it can be hypothesized that it may interact with its targets to inhibit their function, thereby exerting its antimicrobial or antiviral effects .

Biochemical Pathways

Given the potential antimicrobial and antiviral activities of similar compounds, it’s likely that it affects the pathways involved in microbial growth and viral replication .

Pharmacokinetics

The presence of a piperazine moiety in its structure, which is also found in potent antibiotics like norfloxacin and ciprofloxacin , suggests that it may have good bioavailability and distribution characteristics.

Result of Action

Based on the activities of structurally similar compounds, it can be hypothesized that it may inhibit the growth of microbes or the replication of viruses, leading to their eventual elimination .

properties

IUPAC Name |

3-cyclohexyl-1-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N7O/c31-20(12-11-18-7-3-1-4-8-18)28-13-15-29(16-14-28)22-21-23(25-17-24-22)30(27-26-21)19-9-5-2-6-10-19/h2,5-6,9-10,17-18H,1,3-4,7-8,11-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGOICCBBLMMPGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-cyclohexyl-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(3,4-Dimethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2427128.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2427129.png)

![2-[[[4-[(2,6-Dimethyl-4-morpholinyl)sulfonyl]phenyl]-oxomethyl]amino]-3-thiophenecarboxamide](/img/structure/B2427136.png)

![Tert-butyl {[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate](/img/structure/B2427140.png)

![1-{4-[(1-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-phenylpiperazine](/img/structure/B2427142.png)

![2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B2427146.png)